molecular formula C29H27NO6 B11138679 4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate

4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-phenylalaninate

Cat. No.: B11138679
M. Wt: 485.5 g/mol
InChI Key: KXKRDXHBBWAQGX-DEOSSOPVSA-N
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Description

4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .

Mechanism of Action

The mechanism of action of 4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL 2-{[(BENZYLOXY)CARBONYL]AMINO}-3-PHENYLPROPANOATE involves its interaction with various molecular targets and pathways. Coumarin derivatives are known to inhibit bacterial DNA gyrase, which is crucial for bacterial DNA replication . This inhibition leads to the antibacterial properties of the compound .

Properties

Molecular Formula

C29H27NO6

Molecular Weight

485.5 g/mol

IUPAC Name

(4-ethyl-8-methyl-2-oxochromen-7-yl) (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate

InChI

InChI=1S/C29H27NO6/c1-3-22-17-26(31)36-27-19(2)25(15-14-23(22)27)35-28(32)24(16-20-10-6-4-7-11-20)30-29(33)34-18-21-12-8-5-9-13-21/h4-15,17,24H,3,16,18H2,1-2H3,(H,30,33)/t24-/m0/s1

InChI Key

KXKRDXHBBWAQGX-DEOSSOPVSA-N

Isomeric SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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